Morpholin-4-yl-acetaldehyde monohydrate hydrochloride
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Overview
Description
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is an organic compound with the chemical formula C6H11NO2·HCl·H2O. It is a clear to light yellow liquid that is soluble in water and many organic solvents. This compound is used as an intermediate in the synthesis of various drugs, as well as a catalyst, ligand, or solvent in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride can be synthesized by reacting acetaldehyde with morpholine. This reaction is typically carried out under neutral or basic conditions and is catalyzed by an oxide or an oxidizing agent . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction between acetaldehyde and morpholine is carefully monitored. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including polypeptide drugs.
Industry: Acts as a catalyst and ligand in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-acetaldehyde monohydrate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the production of tumor necrosis factor-α by lipopolysaccharide-induced macrophages, as well as the release of nitric oxide and prostaglandin E2 . These actions are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog used as a solvent and corrosion inhibitor.
2-Morpholinoacetaldehyde: A related compound with similar reactivity but different applications.
4-Morpholineacetaldehyde: Another analog used in organic synthesis.
Uniqueness
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is unique due to its specific structure that allows it to act as an intermediate in the synthesis of complex molecules and its ability to modulate biological pathways. Its solubility in water and organic solvents makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLELYIGSIIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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